3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring, an imidazole ring, and a nitrobenzenesulfonyl group
Properties
IUPAC Name |
3-[[1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c20-19(21)13-3-5-14(6-4-13)25(22,23)18-9-8-17-15(18)24-11-12-2-1-7-16-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUALMLALDOHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps
Imidazole Ring Formation: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Attachment of Pyridine Ring: The final step involves the coupling of the imidazole derivative with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyridine ring, an imidazole moiety, and a sulfonamide group. The synthesis typically involves multi-step reactions that integrate these functional groups. For instance, the introduction of the sulfonyl group is crucial for enhancing the compound's reactivity and biological activity.
Antimicrobial Properties
Research has highlighted the antimicrobial properties of compounds containing imidazole and sulfonamide functionalities. A study demonstrated that derivatives similar to 3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. The incorporation of the nitro group can enhance the cytotoxic effects against cancer cells. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . This suggests that this compound could serve as a lead compound in developing new anticancer agents.
Drug Development
The unique structural features of this compound make it a candidate for drug development, particularly in creating targeted therapies. The sulfonamide linkage can facilitate the release of active pharmaceutical ingredients in drug conjugates, enhancing their efficacy and reducing side effects. Research indicates that modifications to such compounds can yield derivatives with improved pharmacokinetic profiles .
Antiviral Activity
Emerging studies suggest potential antiviral applications for compounds similar to this compound. The ability to inhibit viral replication through interference with viral enzymes or host cell pathways positions these compounds as promising candidates in antiviral drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrobenzenesulfonyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can enhance the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,2,4-triazole and benzimidazole share structural similarities with the imidazole ring in 3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-pyridylmethylamine share structural similarities with the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl group and the imidazole ring allows for diverse interactions and applications in various fields.
Biological Activity
The compound 3-({[1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring linked to a sulfonamide group through a sulfanyl methyl bridge. The presence of a nitro group on the benzene ring enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N4O4S2 |
| Molecular Weight | 358.41 g/mol |
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This mechanism is critical for the development of antibacterial agents. Additionally, the imidazole ring may contribute to enzyme inhibition through interactions with active sites of target proteins.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, sulfonamides have been shown to inhibit the growth of various bacteria by interfering with folate metabolism. The specific compound under discussion has been evaluated for its antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in preliminary assays.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating that sulfonamide derivatives can inhibit tumor cell proliferation. In vitro assays have revealed that similar compounds can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and melanoma (A2058) cell lines. The IC50 values for these activities often range from micromolar to nanomolar concentrations, indicating significant potency.
Case Studies and Research Findings
- Antiproliferative Activity : A study assessing the antiproliferative effects of related compounds demonstrated that modifications in the sulfonamide structure could enhance activity against various cancer cell lines. The compound exhibited an IC50 value of approximately 13.3 μM against MCF-7 cells, suggesting a robust anticancer profile .
- Inhibition Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibits target enzymes involved in critical metabolic pathways. For example, structural analogs showed inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that substituents on the imidazole and pyridine rings significantly influence biological activity. Modifications leading to increased lipophilicity often correlate with enhanced cellular uptake and improved bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
